头孢替唑
描述
Ceftizoxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections. It is known for its broad-spectrum activity against both aerobic and anaerobic gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, ceftizoxime is resistant to hydrolysis by beta-lactamases, making it effective against beta-lactamase-producing bacteria .
科学研究应用
Ceftizoxime has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-lactamase resistance and antibiotic synthesis.
Biology: Employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
作用机制
Target of Action
Ceftizoxime, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a vital component for bacterial survival .
Mode of Action
Ceftizoxime interacts with its targets by binding to specific PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of peptidoglycan synthesis, a crucial component of the bacterial cell wall, leads to the weakening of the cell wall’s integrity, resulting in bacterial cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Ceftizoxime is the synthesis of the bacterial cell wall. By inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall, Ceftizoxime disrupts the biosynthesis and assembly of the cell wall . This disruption leads to the weakening of the cell wall, causing the bacterial cell to lyse and die .
Pharmacokinetics
Ceftizoxime is mainly excreted by the kidneys, with renal and total clearance determined at two different steady states . The drug has a prolonged serum half-life in patients with end-stage renal disease, indicating that dosage should be adjusted for patients with moderate-to-severe renal impairment . The protein binding of Ceftizoxime in subjects with normal renal function is 31%, and the haemodialysis clearance of Ceftizoxime is 44.8 ± 21.5 ml/min .
Result of Action
The primary result of Ceftizoxime’s action is the lysis and death of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Ceftizoxime causes the cell wall to weaken, leading to cell lysis and death . This makes Ceftizoxime effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .
Action Environment
Ceftizoxime retains its potency in aqueous solution at 4°C for about 3 months . Even after 4 months, some residual activity can be found . This suggests that the stability and efficacy of Ceftizoxime can be influenced by environmental factors such as temperature and storage conditions .
生化分析
Biochemical Properties
Ceftizoxime is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It interacts with specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Cellular Effects
Ceftizoxime, by binding to PBPs, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Molecular Mechanism
The mechanism of action of Ceftizoxime involves its binding to specific PBPs located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . It’s possible that Ceftizoxime interferes with an autolysin inhibitor .
Temporal Effects in Laboratory Settings
Ceftizoxime is stable in vitro against a variety of β-lactamases, including most R plasmid-mediated enzymes . It’s also reported to be safe and effective in aged patients and in patients with hematologic disorders .
Dosage Effects in Animal Models
In animal studies, high concentrations of Ceftizoxime were attained in the sera of all test animals and in the tissues of rats after parenteral dosing . The serum concentrations of Ceftizoxime were higher than those of other antibiotics in large animals (dogs and monkeys), but were lower in small animals (mice and rats) .
Metabolic Pathways
Ceftizoxime is not metabolized and is excreted virtually unchanged by the kidneys in 24 hours . About 80% of Ceftizoxime is excreted unchanged in the 24-h urine of all species tested .
Transport and Distribution
The mean apparent volume of distribution of Ceftizoxime ranges between 15 - 28L . It’s excreted virtually unchanged by the kidneys in 24 hours .
Subcellular Localization
Given its mechanism of action, it can be inferred that Ceftizoxime localizes to the bacterial cell wall where it binds to PBPs .
准备方法
Ceftizoxime can be synthesized through multiple routes. One common method involves the condensation of cefotaxime acetate with 7-amino-3-demethyl-3-Cephalosporanic acid (7-ANCA), followed by salification . Another method uses methoxybenzyl ester as a raw material, which undergoes multiple steps including the removal of blocking groups and salt formation . Industrial production often involves optimizing reaction conditions to improve yield and purity, such as using gel chromatography for purification .
化学反应分析
Ceftizoxime undergoes various chemical reactions, including:
Oxidation: Ceftizoxime can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert ceftizoxime into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can modify the side chains of ceftizoxime, potentially altering its pharmacological properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Ceftizoxime is often compared with other third-generation cephalosporins such as cefotaxime and ceftazidime. While all three compounds share a similar mechanism of action, ceftizoxime has unique features:
属性
Key on ui mechanism of action |
Ceftizoxime is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens. It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae and Klebsiella pneumoniae. Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that ceftizoxime interferes with an autolysin inhibitor. |
---|---|
CAS 编号 |
68401-81-0 |
分子式 |
C13H13N5O5S2 |
分子量 |
383.4 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/t8-,11-/m1/s1 |
InChI 键 |
NNULBSISHYWZJU-LDYMZIIASA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
手性 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)O |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O |
外观 |
Off-White to Pale Yellow Solid |
熔点 |
>230ºC |
Key on ui other cas no. |
68401-81-0 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
相关CAS编号 |
68401-82-1 (mono hydrochloride salt) |
溶解度 |
2.29e-01 g/L |
同义词 |
Cefizox Ceftizoxime Ceftizoxime Monosodium Salt Ceftizoxime Sodium FK 749 FK-749 FK749 FR 13749 FR-13749 FR13749 Monosodium Salt, Ceftizoxime Salt, Ceftizoxime Monosodium SK and F 88373 2 SK and F 88373-2 SK and F 883732 SKF 88373 SKF-88373 SKF88373 Sodium, Ceftizoxime |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ceftizoxime exert its antibacterial effect?
A1: Ceftizoxime, a third-generation cephalosporin antibiotic, functions by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), crucial enzymes involved in the final stages of peptidoglycan synthesis, ultimately leading to bacterial cell death. []
Q2: Does ceftizoxime's affinity for PBPs differ from its stereoisomer?
A2: Yes, research has shown that ceftizoxime exhibits a significantly higher affinity for PBPs compared to its stereoisomer, FR 14060. This difference in binding affinity translates to greater potency in inhibiting peptidoglycan polymerization and ultimately, superior antibacterial activity. []
Q3: Are there morphological changes in bacteria exposed to ceftizoxime?
A3: While both ceftizoxime and benzylpenicillin induce spheroplast formation in Bacteroides fragilis, ceftizoxime does so at higher concentrations. Additionally, ceftizoxime elicits a distinct morphological response not observed with other β-lactam antibiotics, highlighting its unique interaction with bacterial cells. []
Q4: What is the molecular formula and weight of ceftizoxime?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of ceftizoxime. It is advisable to consult a comprehensive chemical database or the drug's official monograph for this information.
Q5: How stable is ceftizoxime in the presence of β-lactamases compared to other β-lactams?
A5: Ceftizoxime demonstrates remarkable stability against a broad range of β-lactamases, including extended-spectrum β-lactamases (ESBLs), particularly those of the CTX-M type. Its stability surpasses that of penicillins, cefazolin, and even some third-generation cephalosporins. []
Q6: Is ceftizoxime compatible with compound amino acid injection?
A6: Yes, research indicates that ceftizoxime sodium is compatible with compound amino acid injection. Combining these in a single infusion package can simplify administration and potentially enhance the stability and bioavailability of ceftizoxime. []
Q7: How is ceftizoxime metabolized and excreted?
A7: Studies in rats and dogs reveal that ceftizoxime undergoes minimal metabolic degradation. It is predominantly excreted unchanged in urine, with rapid urinary excretion observed in both species. []
Q8: How does renal function affect ceftizoxime pharmacokinetics?
A8: Ceftizoxime clearance is directly correlated with creatinine clearance. In individuals with impaired renal function, ceftizoxime half-life is significantly prolonged, necessitating dosage adjustments based on the degree of renal impairment. []
Q9: What is the role of multidrug resistance-associated protein 4 (MRP4) in ceftizoxime disposition?
A9: MRP4 plays a role in the renal tubular secretion of ceftizoxime. Studies in Mrp4–/– mice demonstrated reduced urinary recovery and increased kidney-to-plasma concentration ratios for ceftizoxime, indicating MRP4's involvement in its elimination. []
Q10: Does the presence of mastitis in animals influence ceftizoxime pharmacokinetics?
A10: Yes, mastitis significantly alters the pharmacokinetic profile of ceftizoxime. Studies in goats and buffaloes with mastitis have shown altered distribution, prolonged elimination half-life, and extended persistence in milk compared to healthy animals. [, ]
Q11: Is ceftizoxime effective against anaerobic bacteria?
A11: While ceftizoxime demonstrates bactericidal activity against anaerobic bacteria, its efficacy varies. Combining ceftizoxime with metronidazole significantly enhances bactericidal titers against Bacteroides fragilis group organisms compared to ceftizoxime alone. []
Q12: How does ceftizoxime compare to other antibiotics for surgical prophylaxis?
A12: Clinical trials suggest that single-dose ceftizoxime is as effective as multiple-dose cefoxitin in preventing postoperative infections after hysterectomy. [] Additionally, ceftizoxime combined with metronidazole demonstrated comparable efficacy to gentamicin plus metronidazole in preventing infections after lower gastrointestinal surgery. []
Q13: Is ceftizoxime a suitable alternative to amikacin in neonatal sepsis treatment?
A13: A randomized clinical trial indicated that ceftizoxime, in combination with ampicillin, achieved similar treatment success rates compared to ampicillin plus amikacin for neonatal sepsis. These findings suggest ceftizoxime could be a viable alternative, potentially mitigating the risk of antibiotic resistance. []
Q14: What is the prevalence of resistance to third-generation cephalosporins like ceftizoxime?
A14: Resistance to third-generation cephalosporins, including ceftizoxime, is a growing concern. Studies on clinical isolates reveal variable resistance rates depending on the bacterial species and the specific antibiotic. Continuous monitoring of resistance patterns is crucial for guiding appropriate antibiotic selection. []
Q15: Can the use of beta-lactam antibiotics lead to vancomycin-resistant MRSA?
A15: Research suggests that exposure to beta-lactam antibiotics, including ceftizoxime, can potentially induce vancomycin resistance in MRSA strains possessing the capacity for this phenotype. This phenomenon, known as beta-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), highlights the complexity of antibiotic resistance development. []
Q16: Are there any reports of serious adverse reactions associated with ceftizoxime?
A17: While generally considered safe, a case report documented fatal hemolytic anemia in an elderly patient receiving ceftizoxime. The patient had impaired renal function and received a higher than recommended dose, highlighting the importance of appropriate dosing and monitoring for potential adverse events. []
Q17: What analytical techniques are used to quantify ceftizoxime?
A18: High-performance liquid chromatography (HPLC) is a commonly employed technique for the accurate and sensitive quantification of ceftizoxime in various matrices, including pharmaceutical formulations, serum, and milk. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。